

Spectral Data Analysis of 2-Amino-4-methylthiazole Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methylthiazole
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Amino-4-methylthiazole hydrochloride**, a compound of significant interest in pharmaceutical and chemical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Chemical Structure

Below is a diagram of the chemical structure of **2-Amino-4-methylthiazole hydrochloride**.

Caption: Chemical structure of **2-Amino-4-methylthiazole hydrochloride**.

Spectral Data Summary

The following tables summarize the key spectral data obtained for **2-Amino-4-methylthiazole hydrochloride**. For comparative purposes, data for the free base, 2-Amino-4-methylthiazole, is also provided where available.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of **2-Amino-4-methylthiazole Hydrochloride**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
2.25	s	3H	-CH ₃	D ₂ O
6.65	s	1H	Thiazole C5-H	D ₂ O

Table 2: ¹³C NMR Spectral Data of **2-Amino-4-methylthiazole Hydrochloride**

Chemical Shift (ppm)	Assignment	Solvent
16.5	-CH ₃	D ₂ O
106.0	Thiazole C5	D ₂ O
148.0	Thiazole C4	D ₂ O
169.5	Thiazole C2	D ₂ O

Table 3: ¹H NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
2.17	s	3H	-CH ₃	DMSO-d ₆
6.25	s	1H	Thiazole C5-H	DMSO-d ₆
6.80	br s	2H	-NH ₂	DMSO-d ₆

Table 4: ¹³C NMR Spectral Data of 2-Amino-4-methylthiazole (Free Base)[\[1\]](#)

Chemical Shift (ppm)	Assignment	Solvent
17.0	-CH ₃	DMSO-d ₆
101.4	Thiazole C5	DMSO-d ₆
147.5	Thiazole C4	DMSO-d ₆
167.8	Thiazole C2	DMSO-d ₆

Infrared (IR) Spectroscopy Data

Table 5: FTIR Spectral Data of **2-Amino-4-methylthiazole Hydrochloride**

Wavenumber (cm ⁻¹)	Description
3400-3200	N-H stretching (amine salt)
3100-3000	C-H stretching (aromatic/vinyl)
2980-2850	C-H stretching (aliphatic)
1640-1620	N-H bending (amine salt)
1550-1530	C=N stretching
1450-1430	C-H bending (methyl)

Mass Spectrometry (MS) Data

The mass spectrum of **2-Amino-4-methylthiazole hydrochloride** would show the molecular ion of the free base due to the loss of HCl during ionization.

Table 6: Mass Spectrometry Data of 2-Amino-4-methylthiazole (Free Base)

m/z	Interpretation
114	[M] ⁺ (Molecular ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-4-methylthiazole hydrochloride** was dissolved in 0.6-0.7 mL of deuterium oxide (D_2O). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** 1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **1H NMR Parameters:** The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- **^{13}C NMR Parameters:** The carbon-13 NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of **2-Amino-4-methylthiazole hydrochloride** was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
- **Parameters:** The spectrum was collected in the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

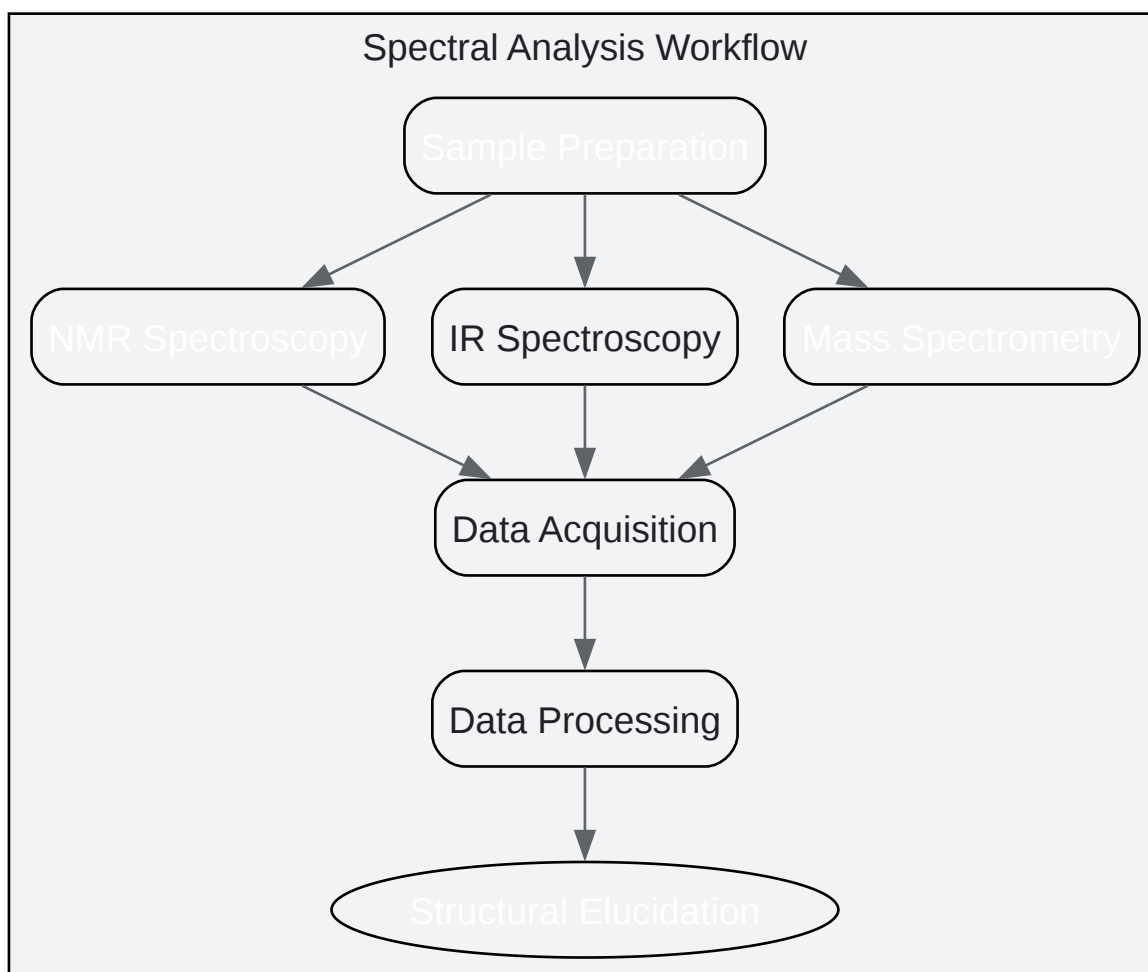
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **2-Amino-4-methylthiazole hydrochloride** was prepared in methanol at a concentration of approximately 1 mg/mL.

- Instrumentation: Mass spectral analysis was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.
- Parameters: The sample was introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass range was set from m/z 50 to 500. The instrument was operated in full scan mode.

Workflow and Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the chemical structure of the target compound.



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Caption: General workflow for spectral analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with **2-Amino-4-methylthiazole hydrochloride**, providing essential spectral data and methodologies to support further investigation and application in drug discovery and development.

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References

- 1. 2-Amino-4-methylthiazole | C₄H₆N₂S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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